![molecular formula C38H75O10P B10778476 [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B10778476.png)
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound features a glycerol backbone with two long-chain fatty acids and a phosphate group, making it a key molecule in the formation of lipid bilayers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form a diglyceride.
Phosphorylation: The diglyceride is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphate group.
Hydrolysis and Purification: The final product is obtained by hydrolyzing any unreacted intermediates and purifying the compound through techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes, often using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Reduction: The phosphate group can be reduced under specific conditions to form phosphites.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Phosphites and reduced fatty acid derivatives.
Substitution: Various substituted phospholipids with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is used as a model compound to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other molecules, such as proteins and drugs.
Biology
In biological research, this compound is essential for studying cell membrane dynamics, lipid metabolism, and signal transduction pathways. It serves as a crucial component in the formation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is investigated for its potential in drug delivery, particularly in targeting specific cells or tissues. Its role in forming lipid bilayers makes it a valuable tool in developing new therapeutic strategies.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it an essential ingredient in various applications.
作用機序
The mechanism of action of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with proteins and other lipids, modulating their function and activity. The phosphate group plays a critical role in signal transduction processes, acting as a docking site for various signaling molecules.
類似化合物との比較
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline head group.
Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group, involved in membrane fusion and cell signaling.
Phosphatidylserine: Contains a serine head group and is crucial for apoptosis and cell signaling.
Uniqueness
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is unique due to its specific structure, which includes two long-chain fatty acids and a glycerol backbone with a phosphate group. This configuration allows it to participate in a wide range of biological and chemical processes, making it a versatile and valuable compound in various fields of research and industry.
特性
分子式 |
C38H75O10P |
|---|---|
分子量 |
723.0 g/mol |
IUPAC名 |
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36-/m0/s1 |
InChIキー |
BIABMEZBCHDPBV-ZPGRZCPFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)

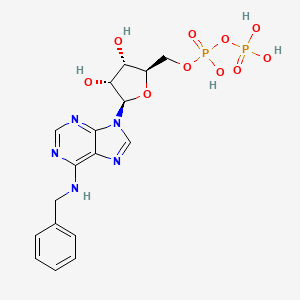

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
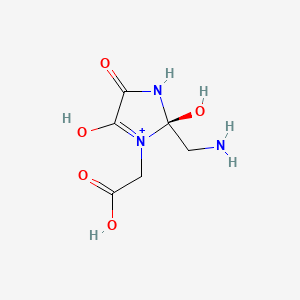
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)

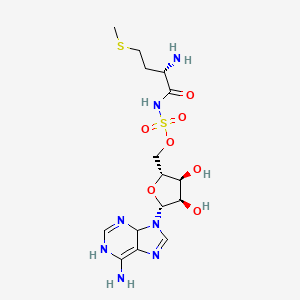
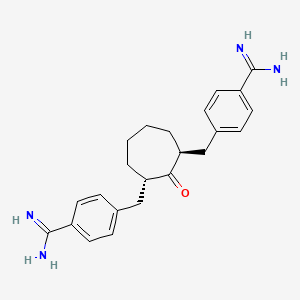
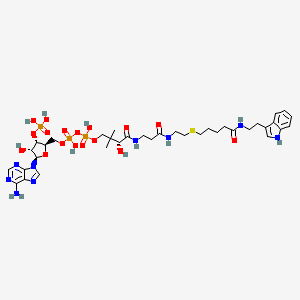
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)
